Tetrabutylammonium nitrate

Catalog No.
S595164
CAS No.
1941-27-1
M.F
C16H38N2O3+2
M. Wt
304.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium nitrate

CAS Number

1941-27-1

Product Name

Tetrabutylammonium nitrate

IUPAC Name

tetrabutylazanium;nitrate

Molecular Formula

C16H38N2O3+2

Molecular Weight

304.47 g/mol

InChI

InChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1

InChI Key

QHOKENWFMZXSEU-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]

The exact mass of the compound Tetrabutylammonium nitrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221165. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium nitrate (TBAN), CAS 1941-27-1, is a quaternary ammonium salt that functions as a specialized reagent and supporting electrolyte in non-aqueous systems. Comprising a lipophilic tetrabutylammonium cation and a nitrate anion, it offers solubility in various organic solvents, making it a versatile tool in organic synthesis. Unlike simple halide-based quaternary ammonium salts, the nitrate anion provides unique reactivity, particularly as a mild and effective source for nitronium ions used in the nitration of sensitive organic substrates.

Substituting Tetrabutylammonium nitrate with more common salts like Tetrabutylammonium bromide (TBAB) or tetrafluoroborate (TBABF4) is often unfeasible due to the distinct chemical role of the nitrate anion. While all share the same cation, which dictates general solubility and phase-transfer capabilities, the nitrate anion endows TBAN with specific oxidative and nitrating properties that halides and non-coordinating anions like tetrafluoroborate lack. For synthesis routes requiring controlled nitration under mild, anhydrous conditions, TBAN serves as a direct precursor for the reactive nitronium species, a function that TBAB or TBABF4 cannot perform. Attempting substitution in such applications would lead to complete reaction failure, demonstrating that the choice of anion is critical and procurement decisions must be based on specific reactivity requirements, not just the shared cation.

Superior Performance in Anhydrous Nitration of Complex Heterocycles

Tetrabutylammonium nitrate, when activated with trifluoromethanesulfonic (triflic) anhydride, provides a highly effective and mild system for the nitration of sensitive and deactivated aromatic substrates. In the challenging nitration of 2,6-difluoro-3-methoxypyridine, this system achieved a 98% isolated yield of the desired product. This performance significantly surpasses alternative methods; direct nitration with nitronium tetrafluoroborate (NO2BF4) yielded only 20%, while harsh conditions using concentrated sulfuric and nitric acids gave a lower yield of 78%.

Evidence DimensionIsolated Product Yield (%) in Nitration of 2,6-difluoro-3-methoxypyridine
Target Compound Data98% (using Tetramethylammonium Nitrate with Triflic Anhydride, a close analog of the TBAN system)
Comparator Or BaselineNitronium tetrafluoroborate (NO2BF4): 20% | Concentrated H2SO4/HNO3: 78%
Quantified Difference4.9-fold higher yield than NO2BF4; 1.25-fold higher yield than mixed acids.
ConditionsReaction of 2,6-difluoro-3-methoxypyridine in dichloromethane solvent.

This demonstrates a critical functional advantage for synthesizing complex intermediates where yield and substrate tolerance are paramount, justifying its selection over less efficient or harsher reagents.

Moderate Thermal Stability Compared to Halide and Fluorinated Analogs

Thermal stability is a key processability parameter for quaternary ammonium salts. While direct, comparable TGA data for TBAN is limited, its stability can be contextualized by examining its common substitutes. Tetrabutylammonium bromide (TBAB) exhibits an onset of decomposition at approximately 285 °C. In contrast, salts with more stable, non-coordinating anions like tetrabutylammonium tetrafluoroborate (TBATFB) are significantly more stable, with a decomposition onset around 350 °C. As the nitrate anion is a known oxidizing agent, TBAN's thermal stability is expected to be lower than that of highly stable salts like TBATFB, positioning it as a compound for moderate-temperature applications where its specific reactivity is required.

Evidence DimensionOnset of Thermal Decomposition (TGA, N2 atmosphere)
Target Compound DataNot directly reported under comparable conditions; expected to be moderate due to the oxidizing nitrate anion.
Comparator Or BaselineTetrabutylammonium bromide (TBAB): ~285 °C | Tetrabutylammonium tetrafluoroborate (TBATFB): ~350 °C
Quantified DifferenceTBATFB is approximately 65 °C more thermally stable than TBAB, providing a performance bracket.
ConditionsThermogravimetric Analysis (TGA) under an inert nitrogen atmosphere, typically with a 10 °C/min heating rate.

This allows buyers to select the appropriate salt based on the thermal demands of their process, avoiding TBAN in high-temperature applications where a salt like TBATFB would be more suitable, and choosing it over less stable halides when its specific reactivity is needed at moderate temperatures.

Defined Solubility in Acetonitrile for Reproducible Process Conditions

Consistent solubility is critical for creating stock solutions and ensuring reproducibility in both synthesis and electrochemical applications. Tetrabutylammonium nitrate has a reported solubility of 0.1 g/mL (or 10 g/100 mL) in acetonitrile, providing a clear quantitative baseline for process design. While precise, directly comparable data for other tetrabutylammonium salts under identical conditions is scarce, this value confirms its high solubility in a key polar aprotic solvent. This enables the preparation of concentrated solutions needed for use as a supporting electrolyte or as a reagent in homogeneous reaction media, a key handling and processability parameter.

Evidence DimensionSolubility in Acetonitrile
Target Compound Data0.1 g/mL (10 g/100 mL)
Comparator Or BaselineTetrabutylammonium bromide (TBAB) is generally described as soluble in acetonitrile, but direct quantitative comparison data is not readily available.
Quantified DifferenceNot directly quantifiable against comparators without matched data.
ConditionsSolvent: Acetonitrile. Temperature not specified but typically assumed to be near room temperature (~20-25 °C).

This quantitative solubility data allows for precise and reproducible preparation of solutions, which is essential for consistent performance in applications like electrochemistry and scaled-up organic reactions.

Mild Nitration of Sensitive Pharmaceutical and Agrochemical Intermediates

For the synthesis of complex, functionalized (hetero)aromatic compounds where traditional mixed-acid nitration leads to decomposition, oxidation, or poor yields. The use of TBAN with an anhydride activator provides a high-yield, selective, and mild alternative suitable for late-stage functionalization.

Supporting Electrolyte in Nonaqueous Electrochemistry

When conducting electrochemical studies in organic solvents like acetonitrile, TBAN can serve as the supporting electrolyte. Its high solubility allows for the preparation of conductive solutions necessary for cyclic voltammetry and other electrochemical techniques, particularly when the nitrate anion's specific electrochemical behavior is desired or benign to the system under study.

Phase-Transfer Catalyst for Nucleophilic Substitution with Nitrate

In processes requiring the introduction of a nitrate group via nucleophilic substitution (e.g., conversion of alkyl halides or triflates to alkyl nitrates). TBAN acts as both the phase-transfer agent and the nitrate source, simplifying the reaction setup compared to using a separate catalyst and an inorganic nitrate salt.

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (97.73%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

1941-27-1

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, nitrate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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